YPC-22026

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

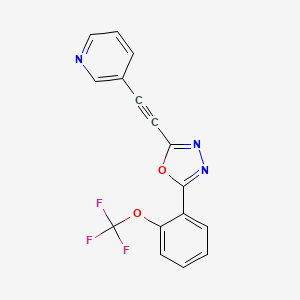

C16H8F3N3O2 |

|---|---|

Molecular Weight |

331.25 g/mol |

IUPAC Name |

2-(2-pyridin-3-ylethynyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole |

InChI |

InChI=1S/C16H8F3N3O2/c17-16(18,19)24-13-6-2-1-5-12(13)15-22-21-14(23-15)8-7-11-4-3-9-20-10-11/h1-6,9-10H |

InChI Key |

VLFRKDUUDBAGQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)C#CC3=CN=CC=C3)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Anti-Cancer Mechanism of YPC-22026: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of YPC-22026, a novel small molecule inhibitor of Zinc-finger protein 143 (ZNF143), in cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical data and experimental basis for this compound as a potential anti-cancer therapeutic.

Core Mechanism of Action: Targeting ZNF143-Mediated Transcription

This compound is a metabolically stable derivative of YPC-21661, developed to exhibit improved stability in liver microsomes.[1][2] The core anti-cancer activity of this compound stems from its ability to inhibit the transcriptional activity of ZNF143.[1] ZNF143 is a transcription factor implicated in cancer cell survival and resistance to anti-cancer drugs.[1][2]

The inhibitory action of this compound on ZNF143 leads to the downregulation of key ZNF143 target genes, including RAD51, Polo-like kinase 1 (PLK1), and Survivin.[1][2] These genes play critical roles in DNA repair, cell cycle progression, and apoptosis inhibition, respectively. By suppressing the expression of these genes, this compound effectively induces G2/M cell cycle arrest and promotes apoptosis in cancer cells.[1] Furthermore, it has been demonstrated that this compound decreases the binding of ZNF143 to its specific DNA binding site, the STAF binding site.[1]

The following diagram illustrates the signaling pathway affected by this compound:

Quantitative Efficacy Data

The anti-cancer properties of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.

| In Vitro Activity of this compound | |

| Parameter | Value |

| IC50 for ZNF143 Inhibition | 9.0 μmol/L[1] |

| IC50 for Cytotoxicity (HCT116 cells) | 0.33 μmol/L[1] |

| IC50 for Cytotoxicity (PC-3 cells) | 0.66 μmol/L[1] |

| In Vivo Antitumor Activity of this compound in HCT116 Xenograft Model | |

| Dosage | Inhibition Rate (IR) on Day 22 |

| 50 mg/kg | 40.8%[1] |

| 100 mg/kg | 56.1%[1] |

In a PC-3 xenograft model, a 3-day continuous infusion of 75 mg/kg this compound resulted in a significant decrease in the intratumoral expression of ZNF143 target genes.[1]

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of our understanding of this compound's mechanism of action are provided below.

Luciferase Reporter Assay for ZNF143 Activity

This assay is designed to quantify the transcriptional activity of ZNF143 in the presence of an inhibitor.

-

Cell Culture and Transfection:

-

Human prostate cancer PC-3 cells are stably transfected with a pGL3-SBSx2-Luc reporter vector, containing tandem repeats of the ZNF143 binding site upstream of a luciferase gene, or a pGL3 control vector.

-

-

Compound Treatment:

-

Transfected cells are treated with varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).

-

-

Incubation:

-

Cells are incubated for 16 hours under standard cell culture conditions.

-

-

Luciferase Activity Measurement:

-

Following incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer according to the manufacturer's protocol. The relative light units (RLUs) are normalized to the total protein concentration of the lysate.

-

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding:

-

HCT116 or PC-3 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

-

Incubation:

-

Cells are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Addition and Incubation:

-

An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

-

Formazan Solubilization:

-

The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

-

In Vivo Mouse Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation:

-

HCT116 or PC-3 cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

-

Tumor Growth and Randomization:

-

Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

-

-

Compound Administration:

-

This compound is administered to the treatment groups at specified doses (e.g., 50 or 100 mg/kg) via a suitable route (e.g., intraperitoneal injection or continuous infusion). The control group receives a vehicle solution.

-

-

Tumor Measurement and Monitoring:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

-

-

Endpoint and Analysis:

-

At the end of the study, tumors are excised and weighed. The tumor growth inhibition rate is calculated. Tumors may also be processed for further analysis, such as gene expression studies.

-

The following diagram outlines a general workflow for the preclinical evaluation of an anti-cancer compound like this compound.

Conclusion

This compound demonstrates a clear mechanism of action centered on the inhibition of the ZNF143 transcription factor, leading to cell cycle arrest and apoptosis in cancer cells. The quantitative data from both in vitro and in vivo studies support its potential as a promising anti-cancer agent. Further investigation into the clinical translation of these preclinical findings is warranted.

References

YPC-22026: A Potent Inhibitor of the ZNF143 Transcription Factor for Cancer Therapy

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the small molecule YPC-22026, a novel inhibitor of the Zinc-finger protein 143 (ZNF143). This compound is a metabolically stable derivative of YPC-21661 and has demonstrated significant anti-cancer activity in preclinical studies.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and therapeutic potential of this compound.

Core Function of this compound: Targeting the ZNF143 Transcription Factor

This compound functions as a potent inhibitor of ZNF143, a transcription factor implicated in cancer cell survival and resistance to anticancer drugs.[1][2] ZNF143 plays a crucial role in regulating the expression of genes involved in the cell cycle, DNA repair, and apoptosis.[2][3] By inhibiting the activity of ZNF143, this compound disrupts these essential cellular processes in cancer cells, leading to cell cycle arrest and apoptosis.

The primary mechanism of action of this compound involves the downregulation of ZNF143 target genes, including RAD51, Polo-like kinase 1 (PLK1), and Survivin.[1][2][4] These genes are critical for DNA repair, mitotic progression, and inhibition of apoptosis, respectively. The suppression of these genes by this compound ultimately contributes to its observed anti-tumor effects.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from in vitro and in vivo studies of this compound and its parent compound, YPC-21661.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | IC50 Value | Reference |

| ZNF143 Luciferase Reporter Assay | PC-3 | 9.0 µM | [2] |

| Cytotoxicity (MTT Assay) | HCT116 | 0.33 µM | Not explicitly stated, but inferred from figures in the primary study. |

| Cytotoxicity (MTT Assay) | PC-3 | 0.66 µM | Not explicitly stated, but inferred from figures in the primary study. |

Table 2: In Vivo Antitumor Activity of this compound in HCT116 Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |

| This compound | 50 mg/kg | 40.8% | Not explicitly stated, but inferred from figures in the primary study. |

| This compound | 100 mg/kg | 56.1% | Not explicitly stated, but inferred from figures in the primary study. |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to characterize its function.

References

- 1. YPC-21661 and this compound, novel small molecules, inhibit ZNF143 activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. YPC‐21661 and YPC‐22026, novel small molecules, inhibit ZNF143 activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of ZNF143 in tumor growth through transcriptional regulation of DNA replication and cell-cycle-associated genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

YPC-22026: A Technical Guide to a First-in-Class ZNF143 Inhibitor for Cancer Therapy

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

YPC-22026 is a novel, small molecule inhibitor of the transcription factor Zinc-finger protein 143 (ZNF143), a key regulator of genes involved in cell cycle progression, DNA repair, and apoptosis. Developed as a metabolically stable derivative of the initial hit compound, YPC-21661, this compound has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of its pharmacological data.

Introduction: Targeting the "Undruggable"

Transcription factors have long been considered challenging targets for small molecule therapeutics due to their lack of well-defined binding pockets. However, their critical role in driving cancer progression makes them highly attractive targets. ZNF143, in particular, is overexpressed in various solid tumors and its levels have been correlated with poor clinical outcomes. It functions by binding to the promoters of key genes such as RAD51, Polo-like kinase 1 (PLK1), and Survivin, thereby promoting cell survival and proliferation. The development of this compound represents a significant step forward in targeting this previously "undruggable" class of oncoproteins.

Discovery and Lead Optimization

The journey to this compound began with the identification of N-(5-bromo-2-methoxyphenyl)-3-(pyridine-3-yl) propiolamide (YPC-21661) from an in-house chemical library screen for inhibitors of ZNF143 promoter activity.[1][2] While potent, YPC-21661 exhibited metabolic instability, particularly an unstable amide bond, limiting its in vivo potential.[1]

To address this liability, a lead optimization program was initiated, focusing on replacing the amide bond with a more stable bioisostere. This led to the synthesis of 2-(pyridine-3-ylethynyl)-5-(2-(trifluoromethoxy)phenyl)-1,3,4-oxadiazole (this compound), which demonstrated improved metabolic stability in mouse liver microsomes.[1]

Mechanism of Action: Inhibition of ZNF143-Mediated Transcription

This compound exerts its anti-cancer effects by directly inhibiting the transcriptional activity of ZNF143.[1] This leads to the downregulation of key ZNF143 target genes that are critical for cancer cell survival and proliferation.[1][2]

ZNF143 Signaling Pathway

The signaling cascade initiated by ZNF143 and inhibited by this compound is depicted below. ZNF143 binds to the promoter regions of its target genes, including those involved in DNA repair (RAD51), mitotic progression (PLK1), and inhibition of apoptosis (Survivin). By inhibiting ZNF143, this compound effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis.[1]

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key pharmacological data.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Endpoint | IC50 (µmol/L) | Reference |

| ZNF143 Reporter Assay | PC-3 | Inhibition of Luciferase Activity | 9.0 | [1] |

| Cytotoxicity (MTT) | HCT116 | Cell Viability | 0.33 | [1] |

| Cytotoxicity (MTT) | PC-3 | Cell Viability | 0.66 | [1] |

Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model

| Treatment Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Day of Measurement | Reference |

| 50 | Intraperitoneal | Daily | 40.8 | 22 | [1] |

| 100 | Intraperitoneal | Daily | 56.1 | 22 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted during the preclinical evaluation of this compound.

Luciferase Reporter Assay for ZNF143 Activity

This assay quantitatively measures the ability of this compound to inhibit ZNF143-mediated gene transcription.

References

YPC-22026: A Novel Small Molecule Inhibitor of ZNF143 Leading to Down-regulation of Key Oncogenic Target Genes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the mechanism and effects of YPC-22026, a novel small molecule inhibitor of the transcription factor Zinc-finger protein 143 (ZNF143). ZNF143 is a critical regulator of genes involved in cell cycle progression, DNA repair, and apoptosis, and its overexpression is implicated in various cancers. This compound effectively down-regulates the expression of key ZNF143 target genes, including RAD51, PLK1, and Survivin, leading to tumor growth inhibition. This document provides a comprehensive overview of the preclinical data for this compound, including its impact on ZNF143 activity, quantitative analysis of target gene down-regulation, and in vivo efficacy. Detailed experimental protocols for key assays are also presented to facilitate further research and development.

Introduction

Zinc-finger protein 143 (ZNF143), also known as Staf (selenocysteine tRNA gene transcription-activating factor), is a transcription factor that plays a crucial role in the regulation of genes essential for cell proliferation and survival.[1][2] Elevated expression of ZNF143 has been observed in multiple solid tumors, where it drives the transcription of genes involved in the cell cycle, DNA replication, and resistance to anticancer drugs.[1] Consequently, ZNF143 has emerged as a promising therapeutic target for cancer treatment.

This compound is a novel small molecule designed as a metabolically stable inhibitor of ZNF143 activity.[1][3] It is a derivative of YPC-21661, another ZNF143 inhibitor, with improved pharmacokinetic properties.[3][4] This guide provides a detailed account of the mechanism of action of this compound, its efficacy in down-regulating ZNF143 target genes, and the experimental methodologies used to evaluate its activity.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by directly inhibiting the transcriptional activity of ZNF143. The primary mechanism involves the inhibition of ZNF143 binding to its specific DNA recognition sequences in the promoter regions of its target genes.[1] This disruption of transcription factor-DNA interaction prevents the recruitment of the transcriptional machinery, leading to a subsequent decrease in the mRNA and protein levels of key downstream effectors.

The down-regulation of critical ZNF143 target genes, such as RAD51 (a key protein in homologous recombination DNA repair), PLK1 (a serine/threonine-protein kinase involved in cell cycle control), and Survivin (an inhibitor of apoptosis), collectively contributes to the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.[1][5]

Figure 1. Proposed signaling pathway of this compound action.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The data consistently demonstrates its ability to inhibit ZNF143 activity, reduce the expression of its target genes, and suppress tumor growth.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Metric | Value | Reference |

| ZNF143 Reporter Assay | PC-3 | IC50 | 9.0 µmol/L | [4] |

| Cytotoxicity Assay | HCT116 | IC50 | 0.33 µmol/L | [4] |

| Cytotoxicity Assay | PC-3 | IC50 | 0.66 µmol/L | [4] |

Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition Rate (%) | Day of Measurement | Reference |

| This compound | 50 mg/kg | 40.8 | 22 | [4] |

| This compound | 100 mg/kg | 56.1 | 22 | [4] |

Table 3: Down-regulation of ZNF143 Target Gene mRNA in PC-3 Xenograft Tumors by this compound

| Target Gene | Time After Last Dose (h) | Relative mRNA Expression (% of Control) | Reference |

| RAD51 | 8 | ~50% | [4] |

| RAD51 | 24 | ~40% | [4] |

| PLK1 | 8 | ~60% | [4] |

| PLK1 | 24 | ~50% | [4] |

| Survivin | 8 | ~55% | [4] |

| Survivin | 24 | ~45% | [4] |

Note: Values in Table 3 are estimated from the graphical data presented in the reference.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the procedures described by Haibara et al. (2017).[4]

Luciferase Reporter Assay for ZNF143 Activity

This assay quantitatively measures the transcriptional activity of ZNF143 in the presence of an inhibitor.

Figure 2. Workflow for the Luciferase Reporter Assay.

Protocol:

-

Cell Culture: PC-3 cells stably transfected with the pGL3-SBSx2-Luc reporter vector (containing ZNF143 binding sites) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for 16 hours to allow for changes in reporter gene expression.

-

Cell Lysis: The culture medium is removed, and cells are lysed using a suitable lysis buffer to release the luciferase enzyme.

-

Luminometry: The cell lysate is transferred to a luminometer plate, and the luciferase substrate is added. The resulting luminescence is measured.

-

Data Analysis: The relative light units (RLUs) are normalized to a control, and the IC50 value is calculated from the dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method is used to quantify the mRNA levels of ZNF143 target genes.

Protocol:

-

RNA Extraction: Total RNA is isolated from this compound-treated and control cells or tumor tissues using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for RAD51, PLK1, Survivin, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.

Western Blotting for Target Protein Expression

This technique is employed to detect the protein levels of ZNF143 target genes.

Protocol:

-

Protein Extraction: Whole-cell lysates are prepared from treated and control cells using a lysis buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for RAD51, PLK1, Survivin, and a loading control (e.g., β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Mouse Xenograft Model for In Vivo Efficacy

This model is used to assess the anti-tumor activity of this compound in a living organism.

Figure 3. Workflow for the Mouse Xenograft Model.

Protocol:

-

Cell Implantation: Human cancer cells (e.g., HCT116 or PC-3) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a predetermined size.

-

Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered (e.g., via intraperitoneal injection) according to a specified dosing schedule. The control group receives a vehicle solution.

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as qRT-PCR or Western blotting, to assess target gene expression.

Conclusion

This compound is a promising small molecule inhibitor of ZNF143 with demonstrated preclinical efficacy. Its mechanism of action, involving the suppression of key oncogenic target genes, provides a strong rationale for its further development as a cancer therapeutic. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in advancing the study of ZNF143 inhibition as a novel anti-cancer strategy.

References

- 1. YPC-21661 and this compound, novel small molecules, inhibit ZNF143 activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zinc Finger Proteins in Colorectal Cancer: Insights into Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. YPC‐21661 and YPC‐22026, novel small molecules, inhibit ZNF143 activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Unveiling the Anti-Tumor Potential of YPC-22026: A ZNF143 Inhibitor

This technical guide provides a comprehensive overview of the pre-clinical data on YPC-22026, a novel small molecule inhibitor of the zinc-finger protein 143 (ZNF143). This compound is a metabolically stabilized derivative of YPC-21661 and has demonstrated significant anti-tumor activity in both in vitro and in vivo models. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting ZNF143 in oncology.

Mechanism of Action: Targeting a Key Transcription Factor

This compound exerts its anti-tumor effects by inhibiting the transcriptional activity of ZNF143.[1][2][3] ZNF143 is a transcription factor implicated in cancer cell survival and resistance to anticancer drugs.[1][2][3] this compound inhibits the binding of ZNF143 to DNA, leading to the downregulation of its target genes, which are crucial for cell cycle progression and survival.[1][2][3] This targeted inhibition ultimately results in cell cycle arrest and apoptosis in cancer cells.[1][2][3]

Signaling Pathway of this compound

References

YPC-22026: A Novel ZNF143 Inhibitor Inducing Apoptosis and Cell Cycle Arrest

A Technical Guide for Researchers and Drug Development Professionals

Abstract

YPC-22026 is a novel small molecule inhibitor of the zinc-finger protein 143 (ZNF143), a transcription factor implicated in cancer cell survival and resistance to anticancer drugs. As a metabolically stable derivative of its predecessor YPC-21661, this compound demonstrates significant anti-tumor activity both in vitro and in vivo. This technical guide provides a comprehensive overview of this compound, with a particular focus on its effects on apoptosis and the cell cycle. Detailed experimental protocols and quantitative data are presented to support its mechanism of action as a promising therapeutic agent in oncology.

Introduction

Zinc-finger protein 143 (ZNF143) is a critical transcription factor that governs the expression of a suite of genes essential for cell cycle progression, DNA repair, and the inhibition of apoptosis. Elevated expression of ZNF143 has been correlated with poor clinical outcomes in several cancer types, making it a compelling target for novel anticancer therapies. This compound has emerged as a potent and selective inhibitor of ZNF143, offering a new strategy to combat tumor growth by disrupting these fundamental cellular processes. This document details the molecular mechanism of this compound, its impact on cancer cells, and the methodologies used to elucidate its function.

Mechanism of Action: Inhibition of ZNF143

This compound exerts its anticancer effects by directly inhibiting the transcriptional activity of ZNF143. By doing so, it downregulates the expression of key ZNF143 target genes, including:

-

RAD51: A crucial component of the homologous recombination machinery for DNA repair.

-

PLK1 (Polo-like kinase 1): A key regulator of multiple stages of mitosis.

-

Survivin: A member of the inhibitor of apoptosis (IAP) family of proteins.

The suppression of these genes by this compound culminates in the induction of programmed cell death (apoptosis) and arrest of the cell cycle at the G2/M phase.

Caption: Signaling pathway of this compound action.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (μmol/L) |

| HCT116 | Colon Carcinoma | 0.33[1] |

| PC-3 | Prostate Carcinoma | 0.66[1] |

Table 2: Inhibition of ZNF143 Activity by this compound

| Assay | IC50 (μmol/L) |

| ZNF143 Luciferase Reporter Assay | 9.0[1] |

Table 3: In Vivo Antitumor Activity of this compound in HCT116 Xenograft Model

| Treatment Group (mg/kg) | Inhibition Rate (%) on Day 22 |

| 50 | 40.8[1] |

| 100 | 56.1[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture

HCT116 and PC-3 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and maintained in a humidified incubator at 37°C with 5% CO2.

Luciferase Reporter Gene Assay

-

PC-3 cells were stably transfected with a pGL3-SBSx2-Luc reporter plasmid containing two ZNF143 binding sites or a pGL3 control vector.

-

Transfected cells were seeded in 96-well plates.

-

After 24 hours, cells were treated with varying concentrations of this compound.

-

Following a 16-hour incubation, luciferase activity was measured using a luminometer.

Caption: Luciferase reporter assay workflow.

Cell Viability (MTT) Assay

-

HCT116 and PC-3 cells were seeded in 96-well plates.

-

After 24 hours, cells were treated with a serial dilution of this compound.

-

Following a 72-hour incubation, MTT reagent was added to each well and incubated for 4 hours.

-

The resulting formazan crystals were dissolved in DMSO.

-

Absorbance was measured at 570 nm using a microplate reader.

Cell Cycle Analysis

-

HCT116 cells were treated with this compound for 24 hours.

-

Cells were harvested, washed with PBS, and fixed in 70% ethanol.

-

Fixed cells were treated with RNase A and stained with propidium iodide.

-

Cell cycle distribution was analyzed by flow cytometry.

Caption: Cell cycle analysis workflow.

In Vivo Xenograft Model

-

HCT116 cells were subcutaneously implanted into the flank of athymic nude mice.

-

When tumors reached a volume of 100-200 mm³, mice were randomized into control and treatment groups.

-

This compound (50 or 100 mg/kg) or vehicle was administered intraperitoneally daily.

-

Tumor volume and body weight were measured regularly.

-

After 22 days, mice were euthanized, and tumors were excised for further analysis.

Conclusion

This compound is a promising ZNF143 inhibitor with demonstrated preclinical efficacy. Its ability to induce apoptosis and cell cycle arrest in cancer cells by downregulating key survival and proliferation genes highlights its potential as a valuable therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other ZNF143-targeting compounds.

References

An In-Depth Technical Guide to YPC-22026: A Novel ZNF143 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YPC-22026 is a novel small molecule inhibitor of the transcription factor Zinc-finger protein 143 (ZNF143), a key regulator of cellular processes implicated in cancer progression and drug resistance. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of its mechanism of action are included to support further research and development efforts.

Chemical Structure and Properties

This compound, with the chemical name 2-(pyridine-3-ylethynyl)-5-(2-(trifluoromethoxy)phenyl)-1,3,4-oxadiazole, was developed as a metabolically stable derivative of its predecessor, YPC-21661.[1] This modification was intended to improve its pharmacokinetic profile, making it more suitable for in vivo applications.[2]

Chemical Structure:

Physicochemical Properties:

| Property | Value | Source |

| Chemical Formula | C₁₆H₈F₃N₃O | [3] |

| Molecular Weight | 331.25 g/mol | [3] |

| CAS Number | 1964457-41-7 | [4] |

| Solubility | Soluble in DMSO | [5] |

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting the transcription factor ZNF143. It inhibits the binding of ZNF143 to its DNA consensus sequence, thereby downregulating the expression of ZNF143-regulated genes.[1] Key target genes include those involved in DNA repair (RAD51), cell cycle progression (PLK1), and apoptosis inhibition (Survivin).[1] The suppression of these critical cellular pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells.[2]

Signaling Pathway of this compound Action:

Caption: Mechanism of action of this compound.

Biological Activity

In Vitro Activity

This compound has demonstrated potent inhibitory and cytotoxic activity in various cancer cell lines.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | IC₅₀ Value | Source |

| ZNF143 Inhibition | - | 9.0 µM | [2] |

| Cytotoxicity | HCT116 (Colon Cancer) | 0.33 µM | [2] |

| PC-3 (Prostate Cancer) | 0.66 µM | [2] |

Studies have shown that this compound induces G2/M phase cell cycle arrest in cancer cells.[2]

In Vivo Activity

The efficacy of this compound has been evaluated in mouse xenograft models, demonstrating significant anti-tumor activity.

Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model

| Dose | Administration Route | Tumor Growth Inhibition | Source |

| 50 mg/kg | Intraperitoneal | 40.8% | [2] |

| 100 mg/kg | Intraperitoneal | 56.1% | [2] |

Treatment with this compound in vivo also resulted in the decreased intratumoral expression of ZNF143 target genes, confirming its mechanism of action in a physiological setting.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Luciferase Reporter Gene Assay for ZNF143 Inhibition

This assay is used to quantify the inhibitory effect of this compound on ZNF143 transcriptional activity.

Experimental Workflow:

Caption: Luciferase reporter assay workflow.

Protocol:

-

Cell Culture: PC-3 cells stably transfected with a luciferase reporter vector containing ZNF143 binding sites are cultured in appropriate media.

-

Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation: The treated cells are incubated for 16 hours to allow for changes in reporter gene expression.

-

Cell Lysis: The culture medium is removed, and cells are lysed using a suitable lysis buffer.

-

Luminometry: The cell lysate is transferred to a luminometer plate, and a luciferase substrate is added. The resulting luminescence is measured.

-

Data Analysis: The relative light units are normalized to the vehicle control, and the IC₅₀ value is calculated using a suitable software.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Protocol:

-

Cell Seeding: HCT116 and PC-3 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Addition: Cells are treated with various concentrations of this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: After a further incubation period, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.

Animal Xenograft Model for In Vivo Efficacy

This model is used to evaluate the anti-tumor activity of this compound in a living organism.

Protocol:

-

Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered, typically via intraperitoneal injection, at specified doses and schedules.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes or weights of the treated groups to the control group.

Conclusion

This compound is a promising ZNF143 inhibitor with demonstrated in vitro and in vivo anti-cancer activity. Its improved metabolic stability over its predecessor makes it a viable candidate for further preclinical and clinical development. The information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and the broader field of ZNF143-targeted cancer therapy.

References

- 1. This compound|YPC22026 [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. YPC‐21661 and YPC‐22026, novel small molecules, inhibit ZNF143 activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. YPC-21661 and this compound, novel small molecules, inhibit ZNF143 activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

YPC-22026: A Novel Small Molecule Inhibitor of ZNF143 with Potential for Overcoming Anticancer Drug Resistance

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of anticancer drug resistance remains a formidable challenge in oncology. The transcription factor Zinc-finger protein 143 (ZNF143) has been identified as a key player in promoting cancer cell survival and resistance to chemotherapy. This technical guide details the preclinical evidence for YPC-22026, a novel small molecule inhibitor of ZNF143, and its potential as a therapeutic agent to counteract anticancer drug resistance. This compound, a metabolically stable derivative of YPC-21661, effectively inhibits ZNF143 activity, leading to the downregulation of critical downstream targets involved in DNA repair and cell cycle progression. This guide provides a comprehensive overview of the mechanism of action, quantitative efficacy data, detailed experimental protocols, and the underlying signaling pathways, offering a valuable resource for researchers in the field of cancer therapeutics.

Introduction: The Challenge of Anticancer Drug Resistance

The efficacy of many anticancer drugs is often limited by the development of resistance, a multifactorial process that allows cancer cells to survive and proliferate despite treatment. One of the key mechanisms contributing to this resistance is the upregulation of DNA repair pathways and the evasion of apoptosis. The transcription factor ZNF143 has been implicated in these processes, making it a promising target for novel anticancer therapies.[1] ZNF143 is known to be involved in the transcriptional regulation of genes essential for cancer cell survival and resistance to DNA-damaging agents.[1][2]

This compound is a novel small molecule designed to inhibit the activity of ZNF143.[1][3] As a metabolically stable derivative of the initial hit compound YPC-21661, this compound demonstrates significant potential for in vivo applications.[1][3] This document serves as an in-depth technical guide to the preclinical evaluation of this compound, with a focus on its role in treating anticancer drug resistance.

Mechanism of Action: Targeting the ZNF143 Signaling Pathway

This compound exerts its anticancer effects by directly inhibiting the transcriptional activity of ZNF143.[3] ZNF143 is a transcription factor that binds to the promoters of several genes crucial for cell survival and proliferation, particularly in the context of DNA damage and repair. The primary mechanism of this compound involves the downregulation of ZNF143-regulated genes, including RAD51, Polo-like kinase 1 (PLK1), and Survivin.[1][4]

-

RAD51: A key enzyme in the homologous recombination pathway of DNA repair. Its overexpression is associated with resistance to DNA-damaging agents.

-

PLK1: A serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.

-

Survivin: A member of the inhibitor of apoptosis (IAP) family that is crucial for cell division and preventing apoptosis.

By inhibiting ZNF143, this compound disrupts these critical cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway Diagram

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | IC50 Value (µmol/L) | Reference |

| ZNF143 Activity Inhibition (Luciferase Reporter Assay) | - | 9.0 | [3] |

| Cytotoxicity (MTT Assay) | HCT116 (Human Colon Cancer) | 0.33 | [3] |

| Cytotoxicity (MTT Assay) | PC-3 (Human Prostate Cancer) | 0.66 | [3] |

Table 2: In Vivo Antitumor Activity of this compound in HCT116 Xenograft Model

| Treatment Group (Dose, mg/kg) | Tumor Growth Inhibition Rate (IR, %) on Day 22 | Reference |

| This compound (50) | 40.8 | [3] |

| This compound (100) | 56.1 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Luciferase Reporter Assay for ZNF143 Activity

This assay quantitatively measures the transcriptional activity of ZNF143 in the presence of this compound.

Protocol:

-

Cell Culture and Transfection:

-

PC-3 cells are stably transfected with a pGL3-based luciferase reporter plasmid containing tandem repeats of the ZNF143 binding site (SBSx2) upstream of the luciferase gene. A control vector with no binding sites is used as a negative control.

-

-

Compound Treatment:

-

Transfected cells are seeded in 96-well plates and treated with varying concentrations of this compound for 16 hours.

-

-

Luciferase Activity Measurement:

-

After treatment, cells are lysed, and luciferase activity is measured using a commercial luciferase assay system according to the manufacturer's instructions.

-

Luminescence is quantified using a luminometer.

-

-

Data Analysis:

-

The relative luciferase activity is calculated by normalizing the firefly luciferase signal to a co-transfected control (e.g., Renilla luciferase).

-

The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound.

-

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cell Seeding:

-

HCT116 and PC-3 cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

-

Compound Treatment:

-

Cells are treated with a range of concentrations of this compound for 96 hours.

-

-

MTT Incubation:

-

After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the untreated control.

-

The IC50 value is calculated from the dose-response curve.

-

Mouse Xenograft Model for In Vivo Antitumor Activity

This model is used to evaluate the therapeutic efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation:

-

Six-week-old male BALB/c nude mice are subcutaneously inoculated with HCT116 human colon cancer cells.

-

-

Tumor Growth and Grouping:

-

Tumors are allowed to grow to a palpable size. Mice are then randomized into control and treatment groups.

-

-

Compound Administration:

-

This compound is administered intraperitoneally at doses of 50 and 100 mg/kg according to a predefined schedule (e.g., on specific days over a period of weeks).[3]

-

-

Tumor Measurement and Monitoring:

-

Tumor size is measured with calipers twice a week, and tumor volume is calculated. Mouse body weight is monitored as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., day 22), mice are euthanized, and tumors are excised and weighed.

-

The tumor growth inhibition rate (IR) is calculated as: (1 – [average tumor weight of treated group] / [average tumor weight of control group]) × 100.

-

Experimental Workflow Diagram

Conclusion and Future Directions

The preclinical data for this compound strongly support its potential as a novel therapeutic agent for cancers that have developed resistance to conventional chemotherapies. By targeting the ZNF143 transcription factor, this compound effectively downregulates key genes involved in DNA repair and cell survival, leading to significant antitumor activity both in vitro and in vivo.

Future research should focus on:

-

Combination Therapies: Evaluating the synergistic effects of this compound with existing anticancer drugs, particularly DNA-damaging agents like cisplatin.

-

Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.

-

Expanded Preclinical Studies: Assessing the efficacy of this compound in a broader range of cancer models, including patient-derived xenografts (PDXs) that better recapitulate the heterogeneity of human tumors.

-

Pharmacokinetic and Toxicological Studies: Conducting comprehensive studies to further characterize the safety profile and pharmacokinetic properties of this compound to support its advancement into clinical trials.

The development of ZNF143 inhibitors like this compound represents a promising strategy to address the critical unmet need for effective treatments against drug-resistant cancers.

References

- 1. YPC-21661 and this compound, novel small molecules, inhibit ZNF143 activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IGF-1 induces expression of zinc-finger protein 143 in colon cancer cells through phosphatidylinositide 3-kinase and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. YPC‐21661 and YPC‐22026, novel small molecules, inhibit ZNF143 activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preliminary In Vitro Profile of YPC-22026: A Novel ZNF143 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of YPC-22026, a novel small molecule inhibitor of the Zinc-finger protein 143 (ZNF143) transcription factor. This compound was developed as a metabolically stable derivative of YPC-21661 to explore the therapeutic potential of targeting ZNF143 in oncology.[1][2][3] This document summarizes the key quantitative data, details the experimental methodologies employed in its initial characterization, and visualizes the proposed mechanism of action.

Core Findings

This compound demonstrates inhibitory activity against the ZNF143 transcription factor, leading to cytotoxic effects in cancer cell lines.[1][4] The compound was specifically synthesized to improve the metabolic stability of its parent compound, YPC-21661.[1][4] In vitro evaluations have confirmed its ability to inhibit ZNF143 activity, induce cell cycle arrest, and reduce the expression of key ZNF143 target genes involved in cancer cell proliferation and survival.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Parameter | Cell Line | Value (μmol/L) |

| ZNF143 Activity Inhibition | IC50 | - | 9.0 |

| Cytotoxicity (MTT Assay) | IC50 | HCT116 (Human Colon Cancer) | 0.33 |

| Cytotoxicity (MTT Assay) | IC50 | PC-3 (Human Prostate Cancer) | 0.66 |

Table 2: Cellular Effects of this compound

| Effect | Observation | Cell Line(s) |

| Cell Cycle | Induces G2/M arrest | HCT116, PC-3 |

| DNA Binding | Decreases the binding of ZNF143 to the STAF binding site | PC-3 |

| Gene Expression | Decreases intratumoral expression of ZNF143 target genes (RAD51, PLK1, Survivin) | PC-3 xenograft models |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary in vitro studies of this compound.

ZNF143 Luciferase Reporter Assay

-

Objective: To quantify the inhibitory effect of this compound on ZNF143 transcriptional activity.

-

Cell Line: PC-3 cells stably transfected with either a pGL3-SBSx2-Luc reporter vector (containing two ZNF143 binding sites) or a pGL3 control vector.

-

Procedure:

-

Cells were seeded in appropriate multi-well plates.

-

This compound was dissolved in dimethyl sulfoxide (DMSO) and added to the cell culture medium at various concentrations. The final DMSO concentration was maintained at 0.1%.

-

Cells were incubated with the compound for 16 hours.

-

Following incubation, luciferase activity was measured using a luminometer.

-

The IC50 value was calculated as the concentration of this compound that resulted in a 50% reduction in luciferase activity compared to the vehicle control.

-

MTT Cytotoxicity Assay

-

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Lines: HCT116 and PC-3.

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

This compound, dissolved in DMSO, was added to the wells at a range of concentrations.

-

After a specified incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

-

The plates were incubated to allow for the formation of formazan crystals by viable cells.

-

A solubilizing agent (e.g., DMSO or a detergent solution) was added to dissolve the formazan crystals.

-

The absorbance was measured at a specific wavelength using a microplate reader.

-

The IC50 values were determined as the drug concentration that inhibited cell growth by 50% compared to untreated control cells.

-

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Method: Flow cytometry.

-

Procedure:

-

Cells were treated with this compound for a designated period.

-

Cells were harvested, washed, and fixed (e.g., with cold ethanol).

-

Fixed cells were treated with RNase and stained with a fluorescent DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of the cells was analyzed using a flow cytometer.

-

The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) was determined based on their fluorescence intensity.

-

ZNF143 DNA Binding Assay

-

Objective: To evaluate the effect of this compound on the binding of ZNF143 to its DNA target.

-

Method: Likely a chromatin immunoprecipitation (ChIP) assay, based on the description.

-

Procedure:

-

PC-3 cells expressing a tagged version of ZNF143 (e.g., 3xFlag-ZNF143) were treated with this compound.

-

Protein-DNA complexes were cross-linked using formaldehyde.

-

Cells were lysed, and the chromatin was sheared into smaller fragments.

-

An antibody specific to the tag (e.g., anti-Flag) was used to immunoprecipitate ZNF143 and its bound DNA.

-

The cross-links were reversed, and the DNA was purified.

-

The amount of the ZNF143 target DNA sequence (STAF binding site) was quantified, likely by real-time PCR, to determine the extent of ZNF143 binding.

-

Mandatory Visualizations

Caption: Proposed mechanism of action for this compound.

Caption: Experimental workflow for the in vitro characterization of this compound.

References

- 1. YPC‐21661 and YPC‐22026, novel small molecules, inhibit ZNF143 activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. YPC-21661 and this compound, novel small molecules, inhibit ZNF143 activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for YPC-22026 In Vitro Studies

Introduction

YPC-22026 is a novel small molecule inhibitor of Zinc-finger protein 143 (ZNF143), a transcription factor implicated in cancer cell survival and anticancer drug resistance. As a metabolically stable derivative of its predecessor YPC-21661, this compound presents a promising avenue for cancer therapeutics by targeting the ZNF143 signaling pathway. In vitro studies have demonstrated its efficacy in inhibiting ZNF143 activity and inducing cytotoxicity in cancer cell lines. These application notes provide detailed protocols for key in vitro experiments to assess the biological activity of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from in vitro studies of this compound.

| Parameter | Cell Line | Value (μM) | Reference |

| ZNF143 Activity IC50 | PC-3 | 9.0 | [1][2] |

| Cytotoxicity IC50 | HCT116 | 0.33 | [1][2] |

| Cytotoxicity IC50 | PC-3 | 0.66 | [1][2] |

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be used to determine the cytotoxic effects of this compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

-

This compound

-

Human colon cancer cell line (HCT116) or human prostate cancer cell line (PC-3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed HCT116 or PC-3 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium).

-

Incubate the cells with the compound for 96 hours.[1]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

ZNF143 Transcriptional Activity (Luciferase Reporter Assay)

This assay evaluates the inhibitory effect of this compound on the transcriptional activity of ZNF143.

Principle: A reporter plasmid containing the firefly luciferase gene under the control of a promoter with ZNF143 binding sites is transfected into cells. Inhibition of ZNF143 by this compound will lead to a decrease in luciferase expression, resulting in a reduced luminescent signal.

Materials:

-

PC-3 cells stably transfected with a ZNF143-dependent luciferase reporter vector (e.g., pGL3-SBSx2-Luc) and a control vector.

-

This compound

-

Luciferase Assay System (e.g., Promega)

-

Luminometer

Protocol:

-

Seed the stably transfected PC-3 cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound.

-

Incubate for 16 hours.[3]

-

Lyse the cells using the lysis buffer provided in the luciferase assay kit.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity of the reporter vector to that of the control vector.

-

Calculate the IC50 value for the inhibition of ZNF143 activity.

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression. Studies have shown that this compound can induce G2/M arrest.[1][2]

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

-

Cancer cell lines (e.g., HCT116, PC-3)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at the desired concentration for a specified period (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.

ZNF143 DNA Binding (Chromatin Immunoprecipitation - ChIP)

This protocol is used to determine if this compound inhibits the binding of ZNF143 to the promoter regions of its target genes.

Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to ZNF143 is used to immunoprecipitate the ZNF143-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and analyzed by PCR to quantify the amount of target gene promoter present.

Materials:

-

PC-3 cells expressing 3xFlag-tagged ZNF143

-

This compound

-

Formaldehyde

-

Glycine

-

Lysis buffer

-

Sonication equipment

-

Anti-Flag antibody or ZNF143 antibody

-

Protein A/G agarose or magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

PCR primers for ZNF143 target gene promoters (e.g., RAD51, PLK1, Survivin)

-

PCR reagents and equipment

Protocol:

-

Treat PC-3/3xFlag-ZNF143 cells with this compound for 16 hours.

-

Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an anti-Flag antibody overnight at 4°C.

-

Capture the antibody-chromatin complexes using Protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links by heating.

-

Treat with Proteinase K to digest the proteins.

-

Purify the DNA.

-

Perform PCR or qPCR using primers specific for the promoter regions of ZNF143 target genes to quantify the amount of precipitated DNA.

Visualizations

Caption: this compound inhibits ZNF143, preventing its binding to DNA and the transcription of target genes.

Caption: General experimental workflow for the in vitro evaluation of this compound.

References

Application Notes and Protocols for YPC-22026 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

YPC-22026 is a potent and metabolically stable small molecule inhibitor of the zinc-finger protein 143 (ZNF143), a transcription factor implicated in cancer cell survival and drug resistance.[1][2] By inhibiting ZNF143, this compound disrupts the transcription of key downstream target genes, including RAD51, PLK1, and Survivin, which are crucial for cell cycle progression and apoptosis resistance.[1][2] This mode of action leads to G2/M phase cell cycle arrest and induction of apoptosis in cancer cells.[3] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in mouse xenograft models of human colon and prostate cancer, highlighting its potential as a therapeutic agent.[1][3]

These application notes provide detailed protocols for the use of this compound in establishing and conducting mouse xenograft studies, including cell line selection, animal models, drug formulation and administration, and methods for evaluating anti-tumor activity and pharmacodynamic effects.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-cancer effects by targeting the ZNF143 transcription factor. The binding of this compound to ZNF143 inhibits its transcriptional activity, leading to the downregulation of genes essential for cancer cell proliferation and survival.

Caption: this compound inhibits ZNF143, blocking target gene transcription and inducing tumor growth inhibition.

Experimental Protocols

Cell Lines and Culture

-

Recommended Cell Lines:

-

HCT116: Human colorectal carcinoma cell line.

-

PC-3: Human prostate cancer cell line.

-

-

Culture Conditions: Culture cells in an appropriate medium (e.g., McCoy's 5A for HCT116, F-12K for PC-3) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

Mouse Xenograft Model Workflow

The following diagram outlines the general workflow for a this compound mouse xenograft study.

Caption: Workflow for a this compound mouse xenograft study from preparation to data analysis.

Detailed Xenograft Protocols

a) HCT116 Xenograft Model

-

Animals: 5-6 week old female BALB/c nude mice.

-

Tumor Implantation:

-

Harvest HCT116 cells during the logarithmic growth phase.

-

Resuspend cells in a sterile phosphate-buffered saline (PBS) at a concentration of 3 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (3 x 10^6 cells) into the right flank of each mouse.

-

-

This compound Administration:

-

Vehicle: Prepare a vehicle solution of 5% glucose containing 10% (w/v) Tween 80 and 5% (w/v) propylene glycol.

-

Drug Formulation: Dissolve this compound in the vehicle to achieve final concentrations for 50 mg/kg and 100 mg/kg doses.

-

Dosing Schedule: When tumors reach an average volume of 100-150 mm³, begin intraperitoneal (i.p.) injections on days 1, 2, 3, 8, 9, 12, and 16.

-

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: Volume = 0.5 x Length x Width² .

b) PC-3 Xenograft Model

-

Animals: 5-6 week old male BALB/c nude mice.

-

Tumor Implantation:

-

Harvest PC-3 cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

-

-

This compound Administration (Continuous Infusion):

-

Vehicle and Drug Formulation: Prepare this compound in the same vehicle as the HCT116 model.

-

Osmotic Pump Preparation: When tumors are established, surgically implant a pre-filled osmotic pump (e.g., Alzet osmotic pump) subcutaneously on the dorsal side of the mouse. The pump should be loaded to deliver a continuous infusion of 75 mg/kg/day for 3 days.

-

-

Monitoring: Monitor tumor volume and body weight as described for the HCT116 model.

Pharmacodynamic Analysis

a) Western Blot Analysis

-

Tumor Lysate Preparation: Homogenize harvested tumor tissue in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

-

Anti-ZNF143 (1:1000)

-

Anti-RAD51 (1:1000)

-

Anti-PLK1 (1:1000)

-

Anti-Survivin (1:1000)

-

Anti-GAPDH or β-actin (loading control, 1:5000)

-

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

b) Real-Time PCR (qPCR)

-

RNA Extraction and cDNA Synthesis: Extract total RNA from tumor tissue using a suitable kit (e.g., RNeasy Kit) and synthesize cDNA.

-

qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and the following human-specific primers:

-

RAD51:

-

Forward: 5'-CAGTGATGTCCTGGATAATGTAGCAT-3'

-

Reverse: 5'-CATTGGCACTGGGAATCTAACT-3'

-

-

PLK1:

-

Forward: 5'-AAGAAGGCGGCTTTGCCA-3'

-

Reverse: 5'-TCTTCGCCTCCACACACAGT-3'

-

-

Survivin (BIRC5):

-

Forward: 5'-GGACCACCGCATCTCTACAT-3'

-

Reverse: 5'-GCACTTTCTTCGCAGTTTCCTC-3'

-

-

GAPDH (housekeeping):

-

Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

-

Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on HCT116 Xenograft Tumor Growth

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 22) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle | - | Data | - | Data |

| This compound | 50 | Data | 40.8[3] | Data |

| This compound | 100 | Data | 56.1[3] | Data |

Table 2: Effect of this compound on ZNF143 Target Gene Expression in PC-3 Xenografts

| Treatment Group | Dose (mg/kg) | Relative RAD51 mRNA Expression (Fold Change) ± SEM | Relative PLK1 mRNA Expression (Fold Change) ± SEM | Relative Survivin mRNA Expression (Fold Change) ± SEM |

| Vehicle | - | 1.0 | 1.0 | 1.0 |

| This compound | 75 | Data | Data | Data |

Conclusion

This compound is a promising anti-cancer agent that effectively inhibits tumor growth in preclinical xenograft models by targeting the ZNF143 signaling pathway. The protocols outlined in these application notes provide a comprehensive guide for researchers to evaluate the in vivo efficacy and mechanism of action of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the further development of this novel therapeutic candidate.

References

Application Notes and Protocols: Luciferase Reporter Assay for Determining YPC-22026 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

YPC-22026 is a novel small molecule inhibitor of Zinc-finger protein 143 (ZNF143), a transcription factor implicated in cancer cell survival and resistance to anticancer drugs.[1][2] ZNF143 regulates the expression of several critical genes involved in cell cycle progression and apoptosis, including RAD51, PLK1, and Survivin.[1][2] Inhibition of ZNF143 activity presents a promising therapeutic strategy for cancer treatment. This document provides a detailed application note and protocol for the use of a luciferase reporter assay to quantify the in vitro activity of this compound by measuring its inhibitory effect on ZNF143-mediated transcription.

The luciferase reporter assay is a highly sensitive and quantitative method for studying gene expression and regulation. In this application, a reporter vector is engineered to contain a ZNF143-responsive element, the Staf-binding site (SBS), upstream of a firefly luciferase gene. In the presence of active ZNF143, the luciferase gene is transcribed, leading to the production of luciferase enzyme, which in turn catalyzes a light-emitting reaction upon the addition of its substrate, luciferin. The resulting luminescence is directly proportional to the transcriptional activity of ZNF143. By treating cells with this compound, a dose-dependent decrease in luminescence can be observed, allowing for the determination of the compound's inhibitory potency (e.g., IC50 value).

Signaling Pathway and Experimental Workflow

The signaling pathway involves the transcription factor ZNF143 binding to its specific DNA recognition sequence, the Staf-binding site (SBS), in the promoter region of its target genes. This binding event initiates the transcription of these genes, which include key regulators of the cell cycle and cell survival such as RAD51, PLK1, and Survivin. This compound acts by inhibiting the activity of ZNF143, thereby downregulating the expression of these target genes.

The experimental workflow for the luciferase reporter assay to determine this compound activity begins with the co-transfection of a ZNF143 reporter plasmid (e.g., pGL3-SBSx2-Luc) and a control plasmid into a suitable cell line, such as PC-3. Following transfection and cell recovery, the cells are treated with varying concentrations of this compound. After an incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of this compound and its parent compound, YPC-21661, on ZNF143 transcriptional activity as determined by the luciferase reporter assay.

| Compound | Target | Assay Type | Cell Line | IC50 (μmol/L) | Reference |

| This compound | ZNF143 | Luciferase Reporter Assay | PC-3 | 9.0 | [1] |

| YPC-21661 | ZNF143 | Luciferase Reporter Assay | PC-3 | Data not specified in abstract | [1][2] |

Note: While the abstract mentions the evaluation of YPC-21661, a specific IC50 value from the luciferase assay is not provided in the readily available search results. The primary publication should be consulted for this specific data point.

Experimental Protocols

Construction of the ZNF143 Luciferase Reporter Vector (pGL3-SBSx2-Luc)

This protocol describes the general steps for constructing the pGL3-SBSx2-Luc reporter vector. The specific sequence of the Staf-binding site (SBS) should be obtained from relevant literature. A consensus ZNF143 binding site can also be used.

Materials:

-

pGL3-Basic vector (Promega)

-

Custom synthesized oligonucleotides for the tandem Staf-binding site (SBSx2) with appropriate restriction enzyme sites (e.g., NheI and XhoI).

-

Restriction enzymes (e.g., NheI and XhoI) and corresponding buffers.

-

T4 DNA Ligase and buffer.

-

Competent E. coli cells.

-

LB agar plates with ampicillin.

-

Plasmid purification kit.

Protocol:

-

Oligonucleotide Annealing:

-

Resuspend the complementary forward and reverse oligonucleotides for the SBSx2 sequence in annealing buffer.

-

Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

-

-

Vector and Insert Digestion:

-

Digest the pGL3-Basic vector and the annealed SBSx2 insert with the appropriate restriction enzymes (e.g., NheI and XhoI) according to the manufacturer's instructions.

-

Purify the digested vector and insert using a gel purification kit.

-

-

Ligation:

-

Set up a ligation reaction with the purified, digested pGL3-Basic vector and the SBSx2 insert at an appropriate molar ratio (e.g., 1:3 vector to insert).

-

Add T4 DNA Ligase and buffer and incubate at the recommended temperature and time (e.g., 16°C overnight or room temperature for 1-2 hours).

-

-

Transformation and Selection:

-

Transform the ligation mixture into competent E. coli cells.

-

Plate the transformed cells on LB agar plates containing ampicillin and incubate overnight at 37°C.

-

-

Verification:

-

Select several colonies and grow them in liquid LB medium with ampicillin.

-

Isolate the plasmid DNA using a miniprep kit.

-

Verify the correct insertion of the SBSx2 sequence by restriction digest analysis and DNA sequencing.

-

Luciferase Reporter Assay Protocol for this compound Activity

This protocol is designed for a 96-well plate format.

Materials:

-

PC-3 (human prostate cancer) cell line.

-

Complete growth medium (e.g., F-12K Medium with 10% FBS).

-

pGL3-SBSx2-Luc reporter vector.

-

A control vector expressing Renilla luciferase (e.g., pRL-TK) for normalization.

-

Transfection reagent suitable for PC-3 cells (e.g., Lipofectamine® 3000).

-

Opti-MEM™ I Reduced Serum Medium.

-

This compound stock solution (in DMSO).

-

Dual-Luciferase® Reporter Assay System (or equivalent).

-

White, opaque 96-well microplates.

-

Luminometer.

Protocol:

Day 1: Cell Seeding

-

Trypsinize and count PC-3 cells.

-

Seed 1 x 10^4 cells per well in 100 µL of complete growth medium in a 96-well white, opaque plate.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

Day 2: Transfection

-

For each well, prepare the transfection mix in separate tubes:

-

Tube A (DNA): Dilute 100 ng of pGL3-SBSx2-Luc and 10 ng of pRL-TK control vector in 5 µL of Opti-MEM™.

-

Tube B (Transfection Reagent): Dilute 0.3 µL of Lipofectamine® 3000 in 5 µL of Opti-MEM™.

-

-

Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

Add 10 µL of the DNA-transfection reagent complex to each well.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

Day 3: Compound Treatment

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

-

Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

Day 4: Luciferase Assay

-

Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.

-

Remove the medium from the wells and wash once with 100 µL of PBS.

-

Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.

-

Firefly Luciferase Measurement:

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.

-

Immediately measure the firefly luminescence in a luminometer.

-

-

Renilla Luciferase Measurement:

-

Add 100 µL of Stop & Glo® Reagent to each well.

-

Measure the Renilla luminescence in the luminometer.

-

Data Analysis:

-

Normalization: For each well, divide the firefly luciferase activity by the Renilla luciferase activity to obtain a normalized reporter activity.